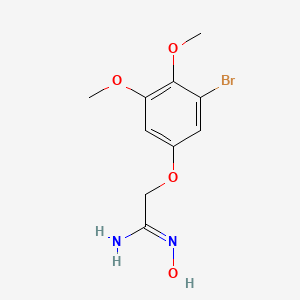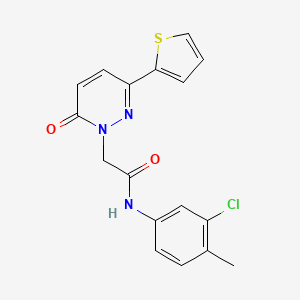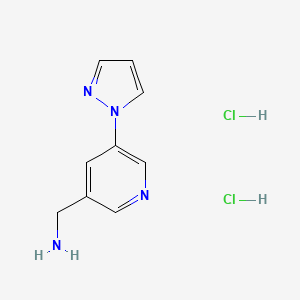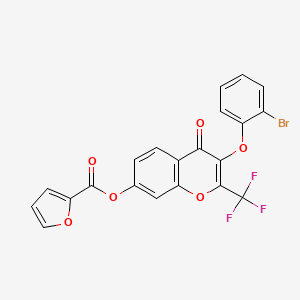
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a benzyl group, a p-tolyl group, and a carbothioamide functional group attached to an azepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with azepane-1-carbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.
類似化合物との比較
Similar Compounds
Azepane-1-carbothioamide: A simpler analog without the benzyl and p-tolyl groups.
N-aryl azepanes: Compounds with various aryl groups attached to the azepane ring.
Hydrazine-1-carbothioamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-((benzylimino)(p-tolyl)methyl)azepane-1-carbothioamide is unique due to the presence of both benzyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these groups with the azepane ring and carbothioamide functional group provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
特性
分子式 |
C22H27N3S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
N-[N-benzyl-C-(4-methylphenyl)carbonimidoyl]azepane-1-carbothioamide |
InChI |
InChI=1S/C22H27N3S/c1-18-11-13-20(14-12-18)21(23-17-19-9-5-4-6-10-19)24-22(26)25-15-7-2-3-8-16-25/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,23,24,26) |
InChIキー |
NIXRUXORTDNGIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)






![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)



![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
